molecular formula C18H27N3O6S B2720203 N-(2,2-diethoxyethyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 941983-75-1

N-(2,2-diethoxyethyl)-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2720203
CAS No.: 941983-75-1
M. Wt: 413.49
InChI Key: YGCPUDDOGRAVTJ-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide: is a complex organic compound that belongs to the class of oxamides. This compound is characterized by its unique structure, which includes a quinoline ring, a sulfonyl group, and an oxamide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Oxamide Linkage: The final step involves the reaction of the sulfonylated quinoline with N-(2,2-diethoxyethyl)oxamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring or the ethoxyethyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in substitution reactions, especially at the quinoline ring or the ethoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)oxamide
  • N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)oxamide

Uniqueness

The uniqueness of N-(2,2-diethoxyethyl)-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide lies in its specific substitution pattern on the quinoline ring and the presence of both the sulfonyl and oxamide groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-14-9-8-13-7-6-10-21(15(13)11-14)28(3,24)25/h8-9,11,16H,4-7,10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCPUDDOGRAVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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